

Unveiling the Selectivity of Barasertib-hQPA: A Comparative Analysis Against a Kinase Panel

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Compound of Interest

Compound Name: *Barasertib dihydrochloride*

Cat. No.: *B1628234*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Barasertib-hQPA (the active metabolite of Barasertib, AZD1152) with other notable Aurora kinase inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of its performance and potential applications in cancer research and drug development.

Executive Summary

Barasertib-hQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.^{[1][2][3][4]} Its exceptional selectivity for Aurora B over Aurora A and a broader panel of kinases suggests a more targeted therapeutic window, potentially minimizing off-target effects. This guide presents a comparative analysis of Barasertib-hQPA against other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A selective inhibitor; and Danusertib (PHA-739358) and Tozasertib (VX-680), which exhibit a pan-Aurora kinase inhibition profile.

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity of Barasertib-hQPA and comparator compounds against Aurora kinases and other selected kinases, based on reported IC₅₀ and Ki values.

Table 1: Inhibitory Activity against Aurora Kinases

Compound	Target	IC50 (nM)	Ki (nM)	Selectivity (Aurora B vs. A)
Barasertib-hQPA	Aurora B	0.37[2][4][5][6]	0.36[7][8]	~3700-fold[6]
Aurora A	1368[2][5]	1369[3][8]		
Aurora C	-	17.0[7][8]		
Alisertib (MLN8237)	Aurora A	1.2[9]	-	>200-fold (cell-based)[9]
Aurora B	-	-		
Danuseritib (PHA-739358)	Aurora A	13[10][11]	-	Pan-inhibitor
Aurora B	79[10][11]	-		
Aurora C	61[10][11]	-		
Tozasertib (VX-680)	Aurora A	-	0.6[12][13]	Pan-inhibitor
Aurora B	-	18[12][13]		
Aurora C	-	4.6[12][13]		

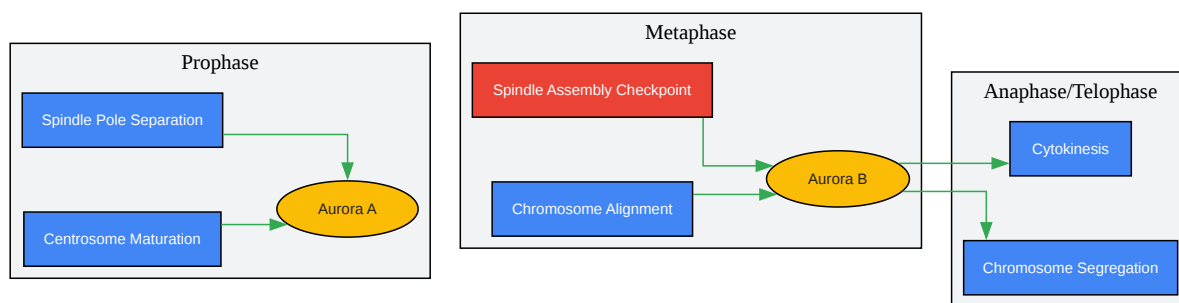
Table 2: Off-Target Kinase Activity

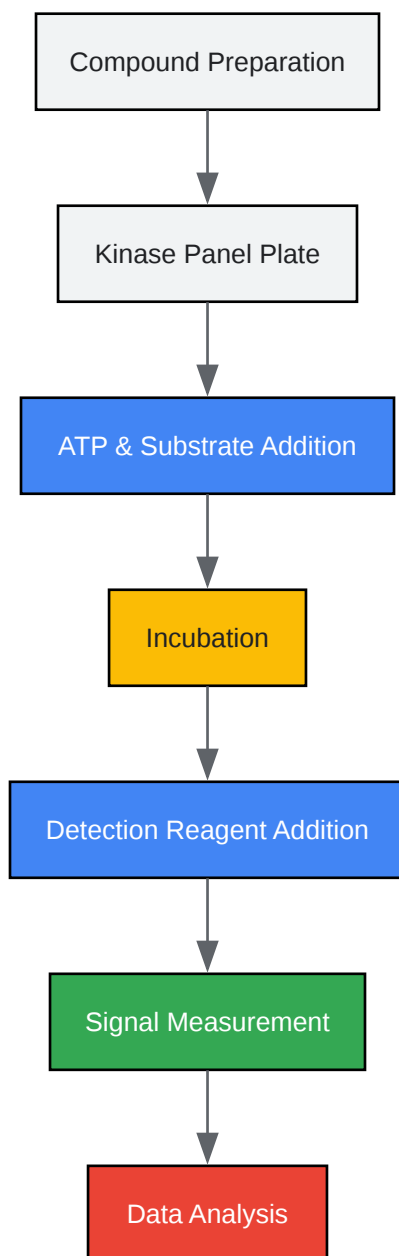
While comprehensive head-to-head kinome scan data is not publicly available for all compounds, the following off-target activities have been reported. Barasertib-hQPA is noted to have high specificity against a panel of over 50 other kinases.[1][2][3][14]

Compound	Known Off-Target Kinases	IC50/Ki (nM)
Barasertib-hQPA	FLT3-ITD[8]	-
Danuserib (PHA-739358)	Abl	25[6][10]
TrkA	31[10]	
c-RET	31[10]	
FGFR1	47[10]	
Tozasertib (VX-680)	FLT-3	30 (Ki)[13]
BCR-ABL	30 (Ki)[13]	

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the roles of Aurora A and B kinases in mitosis and a typical experimental workflow for assessing kinase inhibitor selectivity.





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